

Development of Reference Materials for TCP

Isomer Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tris(2-chloroisopropyl) phosphate*

Cat. No.: *B116902*

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Introduction

Tris(chloropropyl) phosphate (TCP) is a high-production-volume organophosphorus flame retardant and plasticizer extensively used in a variety of consumer and industrial products.[1][2] Commercial TCP is not a single compound but a complex mixture of four primary structural isomers.[3][4] The most abundant of these is tris(2-chloro-1-methylethyl) phosphate, also known as TCiPP or TCP1.[3][4] The other isomers, in their typical elution order on a non-polar gas chromatography (GC) column, are bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCP2), bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCP3), and tris(2-chloropropyl) phosphate (TCP4).[3][4]

The accurate, isomer-specific quantification of TCP is crucial for environmental monitoring, toxicological risk assessment, and regulatory compliance, as the toxicological profiles of individual isomers may differ.[3] However, the structural similarity of these isomers presents significant analytical challenges, primarily in achieving complete chromatographic separation and ensuring accurate quantification.[3] The variable composition of commercial TCP mixtures further complicates consistent analysis.[3]

These application notes provide detailed protocols for the analysis of TCP isomers, guidance on the development of certified reference materials (CRMs), and troubleshooting strategies to

overcome common analytical hurdles.

Quantitative Data Summary

The performance of analytical methods for TCPH isomer analysis can vary depending on the sample matrix and instrumentation. The following tables summarize typical quantitative data reported in the literature.

Table 1: Typical Isomer Composition of Commercial TCPH Mixtures

Isomer	Average Abundance (%)	Reference
tris(2-chloro-1-methylethyl) phosphate (TCPH1)	71 ± 1	[4]
bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPH2)	26 ± 0.4	[4]
bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCPH3)	3 ± 0.5	[4]
tris(2-chloropropyl) phosphate (TCPH4)	0.1 ± 0.02	[4]
Note: One study reported a composition of 67.54% TCPH-1, 25.67% TCPH-2, 3.63% TCPH-3, and 0.22% TCPH-4.		[5]

Table 2: Performance Data for TCPH-1 Analysis in Plasma by GC-FPD

Parameter	Value	Reference
Linearity (r)	≥ 0.99	[2][5]
Limit of Detection (LOD)	~ 0.9 ng/mL	[2][6]
Limit of Quantitation (LOQ)	~ 5 ng/mL	[2][6]
Accuracy (Inter-day Relative Error)	$\leq \pm 7.2\%$	[2][5]
Precision (Inter-batch Relative Standard Deviation)	$\leq 27.5\%$	[2][5]
Recovery	85-99%	[6]

Experimental Protocols

Protocol 1: Analysis of TCPH Isomers in Water Samples by GC-MS

This protocol outlines the extraction, cleanup, and instrumental analysis of TCPH isomers from water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To pre-concentrate TCPH isomers from water samples.
- Materials:
 - SPE cartridges (e.g., Bond Elut PPL)[7]
 - Methanol (for conditioning)
 - Deionized water (for equilibration)
 - Ethyl acetate (for elution)[6]
 - Nitrogen gas evaporator

- Procedure:
 - Condition the SPE cartridge by passing methanol through it, followed by deionized water.
 - Pass a known volume of the water sample through the conditioned SPE cartridge.
 - Dry the cartridge thoroughly under a gentle stream of nitrogen.
 - Elute the retained TCPF isomers with ethyl acetate.[6]
 - Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[6]

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate and quantify the individual TCPF isomers.
- Instrumentation:
 - Gas Chromatograph (e.g., Agilent 7890A or equivalent)[6]
 - Mass Spectrometer
- GC Conditions:
 - Column: Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 μ m film thickness)[3]
 - Injector: Splitless mode at 250°C[6]
 - Carrier Gas: Helium at a constant flow rate (e.g., ~2.0 mL/min)[5]
 - Oven Temperature Program:
 - Initial temperature: 125°C, hold for 2 min
 - Ramp 1: 20°C/min to 215°C, hold for 3 min
 - Ramp 2: 1.5°C/min to 222°C, hold for 1.3 min

- Ramp 3: 30°C/min to 340°C, hold for 19 min[5][6]
- Note: This program should be optimized to achieve baseline separation of the isomers.
[3]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV[3]
 - Acquisition Mode:
 - Full scan mode (m/z 50-400) for identification.[3]
 - Selected Ion Monitoring (SIM) for higher sensitivity and quantification.[3]
 - Quantifier Ion: m/z 99.0[4]
 - Qualifier Ions: m/z 125.0, 157.0[4][6]

3. Quantification

- Prepare a series of calibration standards for each TCPP isomer if individual certified reference standards are available.[3]
- If individual standards are not available, a semi-quantitative analysis can be performed by assuming equal response factors for all isomers, though this is less accurate.[3]
- A more accurate approach is to determine the relative response factors of the isomers using a well-characterized commercial mixture and apply these for quantification.[3]
- For complex matrices, prepare matrix-matched calibration standards to compensate for signal enhancement or suppression.[3]

Protocol 2: Development of a Certified Reference Material (CRM) for TCPP

This protocol provides a general framework for the synthesis, purification, and characterization of a high-purity TCPP reference material.

1. Synthesis of High-Purity TCPP

- Reaction: The industrial synthesis typically involves the reaction of propylene oxide with phosphoryl chloride (POCl_3), often catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl_3).[\[1\]](#)[\[8\]](#)
- Procedure Outline:
 - Set up a reactor under an inert atmosphere (e.g., nitrogen).[\[1\]](#)
 - Dissolve the catalyst in a dry solvent (e.g., toluene).[\[1\]](#)
 - Slowly add propylene oxide to the POCl_3 solution while carefully controlling the temperature, as the reaction is exothermic.[\[8\]](#)
 - After the reaction is complete, quench the mixture and wash it sequentially with a sodium bicarbonate solution, water, and brine.[\[1\]](#)
 - Dry the organic layer and remove the solvent to obtain the crude TCPP product.[\[1\]](#)

2. Purification

- Objective: To separate the desired TCPP isomers and remove impurities.
- Method: Fractional distillation under high vacuum using a column with a high number of theoretical plates is effective for separating the isomers.[\[1\]](#)
- Procedure:
 - Perform the distillation, collecting fractions at a constant boiling point and pressure.[\[1\]](#)
 - Monitor the purity of the collected fractions using Gas Chromatography with Flame Ionization Detection (GC-FID).[\[1\]](#)

3. Characterization and Purity Determination

- Objective: To confirm the identity and determine the purity of the TCPP material.

- Techniques:
 - Structural Confirmation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C) to confirm the chemical structure.[\[1\]](#)
 - Gas Chromatography-Mass Spectrometry (GC-MS) to identify individual isomers based on their mass spectra and retention times.[\[1\]](#)
 - Infrared (IR) Spectroscopy to identify characteristic functional groups.[\[1\]](#)
 - Purity Assessment: A mass balance approach is typically used.[\[1\]](#)
 - GC-FID: To determine the area percentage of the main TCPP peaks relative to impurities.[\[1\]](#)
 - Karl Fischer Titration: To quantify the water content.
 - Thermogravimetric Analysis (TGA): To determine the content of non-volatile impurities.
 - Headspace GC-MS: To quantify residual solvents.

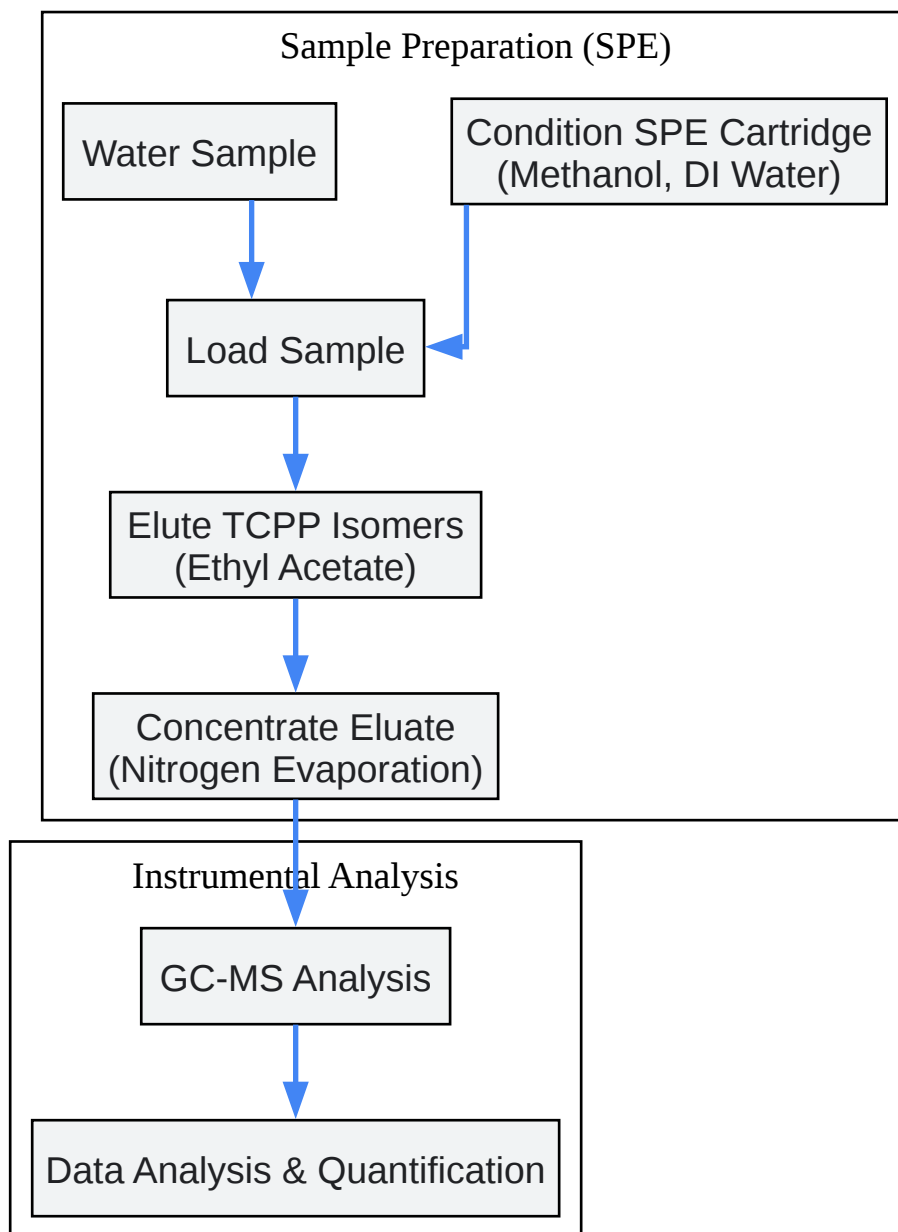
4. Homogeneity and Stability Studies

- Homogeneity: Analyze multiple sub-samples from the batch to ensure uniform composition.
- Stability: Assess the stability of the material under different storage conditions (e.g., temperature, light exposure) over time.

5. Value Assignment and Uncertainty Estimation

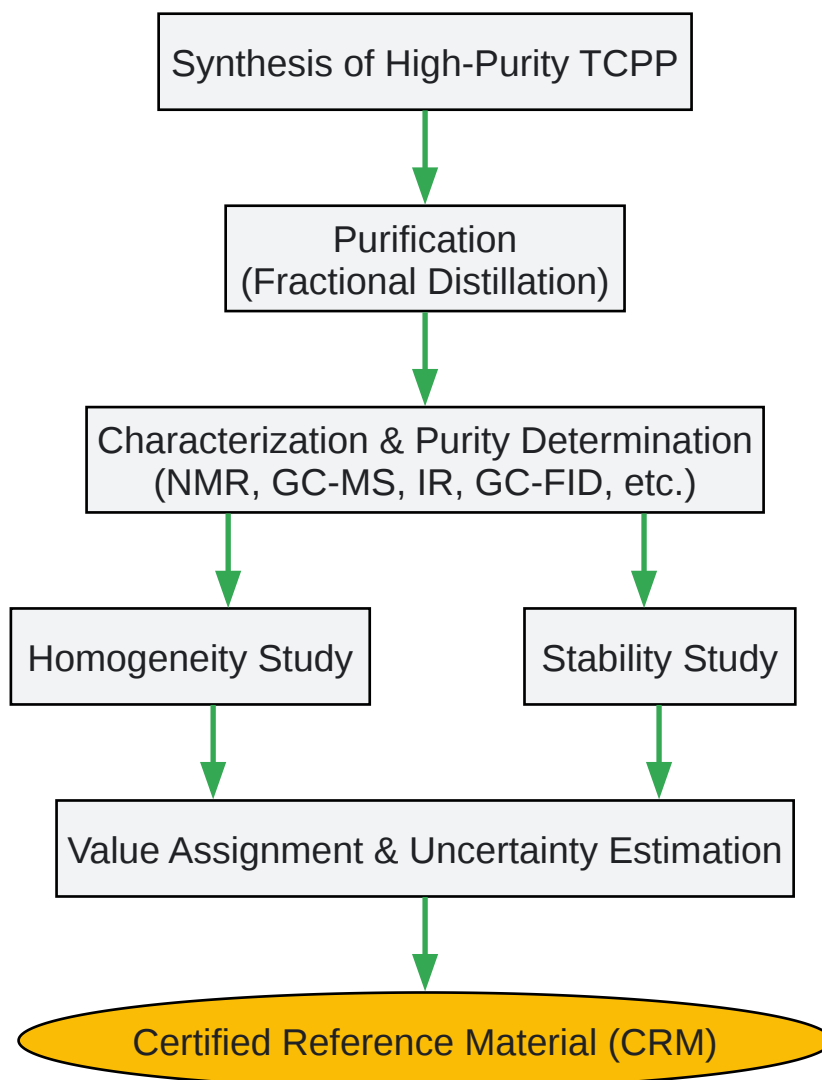
- The certified value for the purity of the CRM is derived from the results of multiple independent analytical methods.[\[1\]](#)
- The combined standard uncertainty is calculated by considering the uncertainties from characterization, between-bottle homogeneity, long-term stability, and short-term stability.[\[1\]](#)

Diagrams



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Caption: Workflow for the analysis of TCP isomers in water samples.



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Caption: Workflow for the development of a TCPP Certified Reference Material.

Challenges in TCPP Isomer Analysis	Poor Chromatographic Resolution	Inaccurate Quantification	Isomer Misidentification	Solutions & Optimization Strategies	Optimize GC Conditions (Column, Temp. Program, Flow Rate)	Use Isomer-Specific Standards & Multiple Response Factors	Adopt Consistent Nomenclature & Use High-Resolution MS
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Caption: Key challenges and solutions in TCPP isomer analysis.

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